N-(2,3-DICHLOROPHENYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(2,3-DICHLOROPHENYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a benzimidazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the Dichlorophenyl Group: This step may involve a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the benzimidazole derivative.
Formation of the Acetamide Linkage: The final step could involve the reaction of the intermediate with an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(2,3-DICHLOROPHENYL)-2-[(6-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(2,3-DICHLOROPHENYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-1-YL)SULFANYL]ACETAMIDE
Uniqueness
The uniqueness of N-(2,3-DICHLOROPHENYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-9-5-6-11-13(7-9)21-16(20-11)23-8-14(22)19-12-4-2-3-10(17)15(12)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHKMKSLLDQIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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